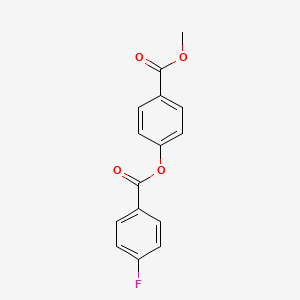

![molecular formula C14H10N4O2S B5525987 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves multiple steps, including the formation of intermediate compounds followed by cyclization reactions. A typical synthesis route might start from 4-thioalkyl phenols, proceeding through a series of reactions involving ethyl chloroacetate, hydrazine hydrate, and carbon disulphide, culminating in the condensation with aromatic carboxylic acids in the presence of phosphorus oxychloride to yield the desired triazolo-thiadiazole derivatives (Karabasanagouda et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like IR, (1)H-NMR, CHNS analysis, and single-crystal X-ray crystallography. These techniques provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, a related compound, 6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b]thiadiazole, was characterized by X-ray diffraction, revealing its monoclinic space group and cell parameters, along with intra and intermolecular hydrogen bonding patterns (Swamy et al., 2006).

科学的研究の応用

Antimicrobial Activities

Compounds related to 6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their efficacy as antimicrobials. Studies have shown that derivatives of this compound exhibit significant inhibition against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Specifically, certain derivatives demonstrated notable activities at higher concentrations against both Gram-positive and Gram-negative bacterial strains, as well as fungal organisms (Swamy et al., 2006); (Reddy & Reddy, 2010).

Anthelmintic Activity

Research into the anthelmintic properties of triazolothiadiazole derivatives, closely related to the compound , revealed that these compounds possess potential anthelmintic activity. The synthesis of such derivatives aimed at exploring their use in treating parasitic worm infections shows promise for further pharmacological development (el-Khawass Sm et al., 1989).

Anti-inflammatory and Analgesic Potentials

A series of 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potentials. These compounds, related to the core structure of interest, demonstrated significant activity in experimental models, highlighting their potential therapeutic benefits in managing pain and inflammation with a lower ulcerogenic index compared to standard drugs (Amir et al., 2007).

Anticancer Activity

The synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a structural motif with the compound of interest, has shown that these compounds possess moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This suggests a potential pathway for the development of new anticancer drugs, with specific derivatives demonstrating higher antiproliferative activity, indicating their significance in cancer research (Chowrasia et al., 2017).

特性

IUPAC Name |

6-(furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c1-2-5-10(6-3-1)20-9-12-15-16-14-18(12)17-13(21-14)11-7-4-8-19-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVKOAPAWIIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)